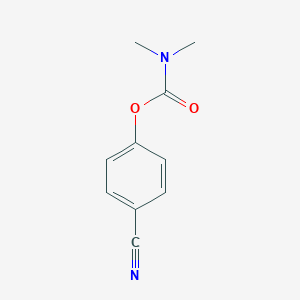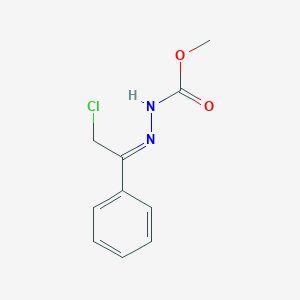
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate, also known as Methyl Clomazone, is a chemical compound that belongs to the family of hydrazines. It is widely used in the field of agricultural research as a herbicide due to its ability to selectively control the growth of weeds in crops.
Mécanisme D'action
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been found to have a low toxicity to mammals. However, it can cause eye and skin irritation upon contact. The compound is rapidly metabolized and excreted in the urine. In plants, the compound causes chlorosis and necrosis, leading to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone is a useful tool for studying the biosynthesis of carotenoids in plants. It is a selective herbicide that can be used to control the growth of weeds in crops without harming the crop itself. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone. One area of interest is the development of new formulations that improve the solubility and efficacy of the compound. Another area of interest is the study of the compound's effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone as a tool for studying the biosynthesis of carotenoids in non-plant organisms.
Méthodes De Synthèse
The synthesis of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone involves the reaction of 2-chloro-1-phenylethylidene hydrazinecarboxylate with methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The product is obtained in the form of a yellow solid which is further purified by recrystallization.
Applications De Recherche Scientifique
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybean, cotton, and peanuts. The compound has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
methyl N-[(Z)-(2-chloro-1-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)13-12-9(7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14)/b12-9+ |
Clé InChI |
ZQFXUKCVSYCSEQ-FMIVXFBMSA-N |
SMILES isomérique |
COC(=O)N/N=C(\CCl)/C1=CC=CC=C1 |
SMILES |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
SMILES canonique |
COC(=O)NN=C(CCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



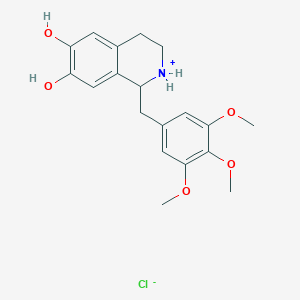
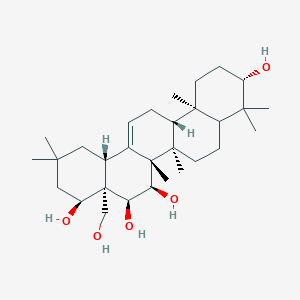


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
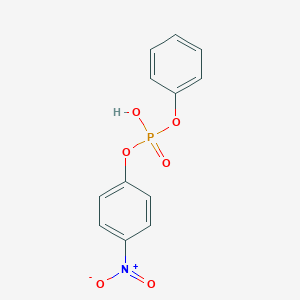


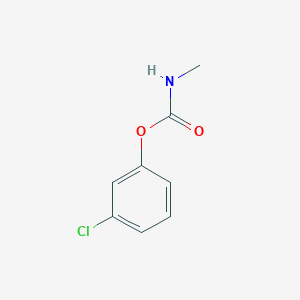
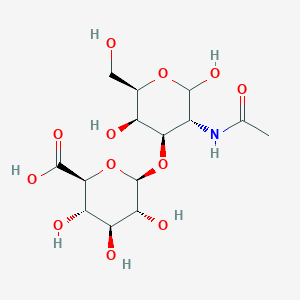
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

